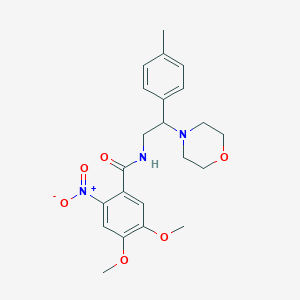
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a precursor for more complex molecules.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the morpholino group might enhance solubility or binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-2-nitrobenzamide: Lacks the morpholinoethyl group.
N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide: Lacks the methoxy groups.
Uniqueness
The presence of both methoxy groups and the morpholinoethyl group in 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide may confer unique properties, such as enhanced solubility, stability, or biological activity.
Properties
IUPAC Name |
4,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-15-4-6-16(7-5-15)19(24-8-10-31-11-9-24)14-23-22(26)17-12-20(29-2)21(30-3)13-18(17)25(27)28/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGJTUDYRVYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630111.png)
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)
![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

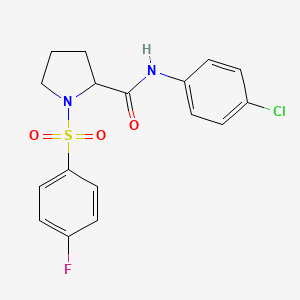



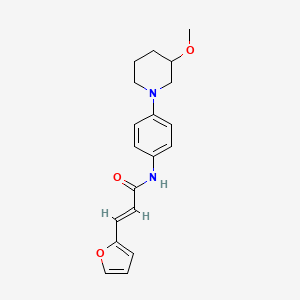
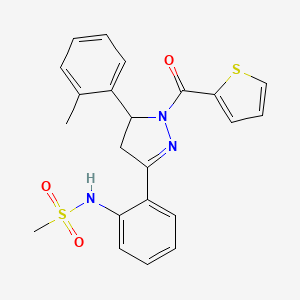
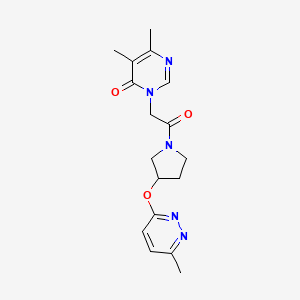
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)


